molecular formula C17H24N2O2 B13968894 Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13968894
M. Wt: 288.4 g/mol
InChI Key: IXZUAMVTVBHVIQ-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazaspirodecane derivatives.

Scientific Research Applications

Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor.

    Industry: Utilized in the development of novel materials and polymers with unique properties

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The spirocyclic structure allows for unique interactions with biological molecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzyl and carboxylate groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-18-10-7-17(14-18)8-11-19(12-9-17)16(20)21-13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3

InChI Key

IXZUAMVTVBHVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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